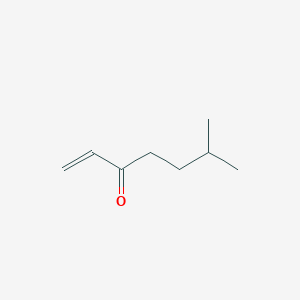

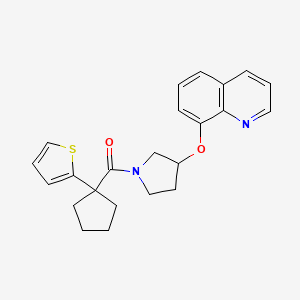

![molecular formula C17H14BrClN2OS B2915703 N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide CAS No. 1170895-28-9](/img/structure/B2915703.png)

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide” is a chemical compound with the molecular formula C17H13ClN2OS•HBr and a molecular weight of 409.73 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a thiazole ring via a methylene bridge . The thiazole ring is further substituted with a 4-chlorophenyl group .Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 409.73 . It should be stored at room temperature .Scientific Research Applications

Anticancer Activity

- A study by Ravinaik et al. (2021) explored a series of substituted N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide derivatives, finding moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. The derivatives demonstrated higher anticancer activities than the reference drug etoposide in certain cases (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).

Corrosion Inhibition

- Thiazole derivatives, which include N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide, have been investigated for their role as corrosion inhibitors. Yadav et al. (2015) studied the efficacy of such compounds in preventing corrosion of oil well tubular steel in acidic environments. They found significant inhibition efficiency, with the adsorption of inhibitor molecules obeying Langmuir adsorption isotherm (Yadav, M., Sharma, D., & Kumar, S., 2015).

Photosensitized Oxygenation

- In the field of photochemistry, N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide derivatives have been examined for their potential in photosensitized oxygenation reactions. Matsuura and Saito (1969) studied the photooxidation of similar thiazole compounds, which resulted in the formation of various organic compounds, highlighting the chemical's utility in synthetic organic chemistry (Matsuura, T., & Saito, I., 1969).

Antimicrobial and Antipathogenic Activity

- Limban et al. (2011) synthesized and characterized thiourea derivatives, including N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide, to evaluate their interaction with bacterial cells. The study found significant antimicrobial and antipathogenic activities, especially against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, C., Marutescu, L., & Chifiriuc, M., 2011).

Properties

IUPAC Name |

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]benzamide;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS.BrH/c18-14-8-6-12(7-9-14)15-11-22-16(20-15)10-19-17(21)13-4-2-1-3-5-13;/h1-9,11H,10H2,(H,19,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAJPRZNSLMFLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

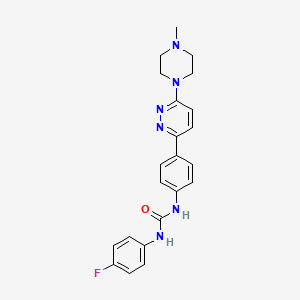

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915620.png)

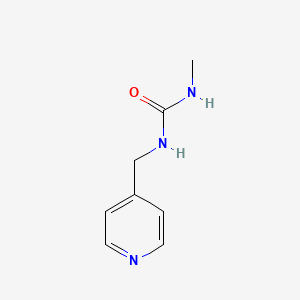

![3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2915628.png)

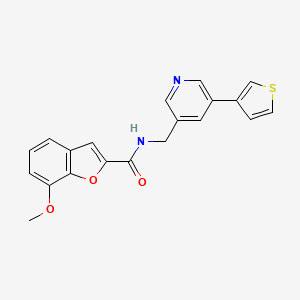

![3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2915630.png)

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2915633.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2915635.png)

![1-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B2915640.png)